molecular formula C33H33N9 B458497 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B458497
M. Wt: 555.7g/mol
InChI Key: ZXNVBESIYGDWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes three benzimidazole groups attached to a triazine core

Preparation Methods

The synthesis of 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole typically involves the reaction of 2,5,6-trimethyl-1H-benzimidazole with a triazine derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various chemical and biological processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole stands out due to its unique structure and properties. Similar compounds include:

    2,5,6-Trimethyl-1H-benzimidazole: A simpler compound with fewer functional groups.

    1,3,5-Triazine derivatives: Compounds with different substituents on the triazine core.

Properties

Molecular Formula

C33H33N9

Molecular Weight

555.7g/mol

IUPAC Name

1-[4,6-bis(2,5,6-trimethylbenzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C33H33N9/c1-16-10-25-28(13-19(16)4)40(22(7)34-25)31-37-32(41-23(8)35-26-11-17(2)20(5)14-29(26)41)39-33(38-31)42-24(9)36-27-12-18(3)21(6)15-30(27)42/h10-15H,1-9H3

InChI Key

ZXNVBESIYGDWLO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)C3=NC(=NC(=N3)N4C(=NC5=C4C=C(C(=C5)C)C)C)N6C(=NC7=C6C=C(C(=C7)C)C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)C3=NC(=NC(=N3)N4C(=NC5=C4C=C(C(=C5)C)C)C)N6C(=NC7=C6C=C(C(=C7)C)C)C

Origin of Product

United States

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